molecular formula C8H10BNO5 B2910009 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid CAS No. 2377609-34-0

6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid

Cat. No.: B2910009
CAS No.: 2377609-34-0
M. Wt: 210.98
InChI Key: DLIYYRMDTUZMNX-UHFFFAOYSA-N
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Description

6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with methoxy and methoxycarbonyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-methoxy-5-(methoxycarbonyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid can be compared with other boronic acids and esters:

The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research.

Properties

IUPAC Name

(6-methoxy-5-methoxycarbonylpyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO5/c1-14-7-5(8(11)15-2)3-4-6(10-7)9(12)13/h3-4,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIYYRMDTUZMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=C(C=C1)C(=O)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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